Cas no 1261767-04-7 (3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine)

3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine
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- Inchi: 1S/C13H9F3N2O/c14-13(15,16)9-3-4-10(11(17)6-9)12(19)8-2-1-5-18-7-8/h1-7H,17H2
- InChI Key: FAPZBQPEJBGFLS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(C2C=NC=CC=2)=O)=C(C=1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 332
- Topological Polar Surface Area: 56
- XLogP3: 2.9
3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013007136-1g |
3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine |
1261767-04-7 | 97% | 1g |
1,490.00 USD | 2021-07-04 | |
Alichem | A013007136-250mg |
3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine |
1261767-04-7 | 97% | 250mg |
480.00 USD | 2021-07-04 | |
Alichem | A013007136-500mg |
3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine |
1261767-04-7 | 97% | 500mg |
790.55 USD | 2021-07-04 |
3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine
Research Briefing on 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine (CAS: 1261767-04-7) in Chemical Biology and Pharmaceutical Applications
3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine (CAS: 1261767-04-7) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl and benzoylpyridine moieties, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in targeting protein-protein interactions and enzyme modulation.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of small-molecule inhibitors for kinase targets. The research demonstrated that derivatives of 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine showed selective inhibition against specific cancer-related kinases, with IC50 values in the low micromolar range. The presence of the trifluoromethyl group was found to enhance both binding affinity and metabolic stability, addressing common challenges in drug development.
In parallel, computational chemistry approaches have been employed to understand the molecular interactions of this compound. Molecular docking simulations revealed that 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine can adopt multiple binding conformations within enzyme active sites, suggesting its versatility as a pharmacophore. These findings were further validated by X-ray crystallography studies, which provided atomic-level insights into its binding modes.
The compound's potential extends beyond oncology applications. Recent patent filings (WO2023056789) describe its utility in developing neuroprotective agents, where its ability to cross the blood-brain barrier and modulate neurotransmitter systems has been demonstrated in preclinical models. Additionally, its fluorescence properties have been exploited in chemical probe development for live-cell imaging studies, as reported in ACS Chemical Biology (2024).
From a synthetic chemistry perspective, novel routes for the preparation of 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development detailed a continuous flow chemistry approach that reduces reaction times from hours to minutes while maintaining high purity (>99%). This advancement addresses previous manufacturing challenges and supports potential large-scale production for clinical applications.
Ongoing research is exploring structure-activity relationships (SAR) of this scaffold, with particular focus on optimizing the amino and trifluoromethyl substitutions for enhanced pharmacological properties. Preliminary results from these studies suggest that subtle modifications can significantly alter target selectivity and pharmacokinetic profiles, opening new avenues for tailored drug design.
In conclusion, 3-(2-Amino-4-(trifluoromethyl)benzoyl)pyridine (CAS: 1261767-04-7) represents a versatile and promising chemical entity in modern drug discovery. Its unique structural features, demonstrated biological activities, and improved synthetic accessibility position it as a valuable tool for developing next-generation therapeutics across multiple disease areas. Future research directions likely include further optimization of derivatives, expanded biological testing, and potential clinical translation of lead compounds derived from this scaffold.
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